Indo 1
Overview
Description
Indo-1 (sodium salt) is a ratiometric fluorescent calcium indicator dye. It is widely used in scientific research for measuring intracellular calcium concentrations. The compound was introduced in 1985 and has since been cited in numerous scientific papers. Indo-1 (sodium salt) is particularly useful in flow cytometry and multicolor fluorescence applications due to its ability to provide accurate measurements with a single excitation source .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indo-1 (sodium salt) involves the reaction of specific precursor molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers.
Industrial Production Methods: Industrial production of Indo-1 (sodium salt) typically involves large-scale chemical synthesis in specialized facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified, dried, and packaged for distribution to research laboratories .
Chemical Reactions Analysis
Types of Reactions: Indo-1 (sodium salt) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Indo-1, the emission maximum of the dye shifts from approximately 475 nanometers to 400 nanometers. This shift allows for the ratiometric measurement of calcium concentrations .
Common Reagents and Conditions: The primary reagent used with Indo-1 (sodium salt) is calcium chloride, which provides the calcium ions necessary for the complexation reaction. The reaction typically occurs in aqueous solutions under physiological conditions (pH 7.2-7.4) to mimic the intracellular environment .
Major Products: The major product of the reaction between Indo-1 (sodium salt) and calcium ions is the calcium-bound form of Indo-1, which exhibits a distinct fluorescence emission spectrum .
Scientific Research Applications
Indo-1 (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a calcium indicator in various chemical assays and experiments.
Biology: Employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: Utilized in medical research to study calcium signaling pathways and their role in diseases.
Industry: Applied in the development of diagnostic tools and assays for calcium measurement
Mechanism of Action
Indo-1 (sodium salt) functions by binding to calcium ions, which induces a shift in its fluorescence emission spectrum. The dye has a dual emission peak, with one peak at approximately 475 nanometers (calcium-free) and another at 400 nanometers (calcium-bound). This shift allows for the ratiometric measurement of calcium concentrations, providing accurate and reliable data on intracellular calcium levels .
Comparison with Similar Compounds
Fura-2: Another ratiometric calcium indicator with a different excitation and emission profile.
Fluo-3: A non-ratiometric calcium indicator with a single emission peak.
Calcium Green-1: A calcium indicator with a high affinity for calcium ions
Uniqueness of Indo-1 (Sodium Salt): Indo-1 (sodium salt) is unique due to its dual emission peaks and single excitation source, making it particularly suitable for flow cytometry and multicolor fluorescence applications. Its ability to provide ratiometric measurements minimizes the effects of photobleaching, leakage, and uneven dye loading, resulting in more robust and reproducible results .
Properties
IUPAC Name |
2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAQOBUZCQMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242202 | |
Record name | Indo-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96314-96-4 | |
Record name | 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96314-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indo-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indo-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDO-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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